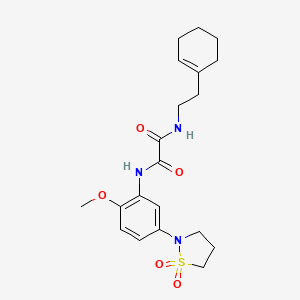

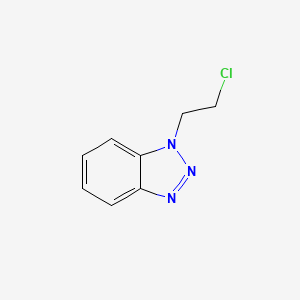

![molecular formula C18H19NO4S B2566984 methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate CAS No. 1327196-59-7](/img/structure/B2566984.png)

methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is known for its unique chemical structure and has been synthesized using various methods. In

Scientific Research Applications

Biocatalysis in Drug Metabolism

One application of related compounds is in the field of biocatalysis for drug metabolism. Zmijewski et al. (2006) demonstrated the use of a microbial-based biocatalytic system with Actinoplanes missouriensis to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide and potent α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor potentiator, for structural characterization by nuclear magnetic resonance spectroscopy. This approach supports full structure characterization of metabolites, showing the potential of microbial biocatalysis in drug metabolism studies (Zmijewski et al., 2006).

Organic Synthesis and Cyclization Procedures

Petrini et al. (2002) explored the reactivity of α-amidoalkylphenyl sulfones in organic synthesis. These compounds act as N-acylimino equivalents in reactions with functionalized allylzinc reagents. The addition products obtained can be transformed into α-methylene-γ-lactams through various cyclization procedures, demonstrating their utility in synthesizing complex organic molecules (Petrini et al., 2002).

Photochromic Materials

Ortyl et al. (2002) synthesized methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene. These materials exhibit photochromic properties through trans-cis isomerization induced by illumination, demonstrating potential applications in the development of advanced materials with light-responsive properties (Ortyl et al., 2002).

Supramolecular Assembly

The work by Matos et al. (2016) on the supramolecular assembly of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate showcases the significance of noncovalent interactions such as hydrogen bonds and π-π stacking in stabilizing molecular conformations and assemblies. This research highlights the role of such compounds in designing molecular structures with tailored properties (Matos et al., 2016).

properties

IUPAC Name |

methyl (Z)-2-(benzenesulfonyl)-3-(4-ethylanilino)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-3-14-9-11-15(12-10-14)19-13-17(18(20)23-2)24(21,22)16-7-5-4-6-8-16/h4-13,19H,3H2,1-2H3/b17-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHARJQODCNGMV-LGMDPLHJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2566902.png)

![2-(3-Methoxyphenyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2566904.png)

![5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B2566917.png)

![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methylphenyl)urea](/img/no-structure.png)

![Methyl 5-(((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2566922.png)

![4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2566923.png)